molecular formula C6H13O8P B1607315 beta-L-fucose 1-phosphate CAS No. 28553-11-9

beta-L-fucose 1-phosphate

Cat. No. B1607315
CAS RN: 28553-11-9
M. Wt: 244.14 g/mol
InChI Key: PTVXQARCLQPGIR-SXUWKVJYSA-N
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Description

Beta-L-fucose 1-phosphate is a small molecule with the molecular formula C6H13O8P . It is also known by other names such as 6-Deoxy-1-O-phosphono-β-L-galactopyranose . It is a key metabolite in human-gut microbiome interactions .


Synthesis Analysis

Beta-L-fucose 1-phosphate is synthesized by the enzyme GTP fucose pyrophosphorylase (GFPP), which is involved in the formation of the nucleotide-sugar GDP-beta-L-fucose and other fucosylation donor substrates .


Molecular Structure Analysis

The molecular structure of beta-L-fucose 1-phosphate consists of 6 carbon atoms, 13 hydrogen atoms, 8 oxygen atoms, and 1 phosphorus atom . The structure is characterized by 5 defined stereocentres .


Chemical Reactions Analysis

Beta-L-fucose 1-phosphate is a substrate and product to identify, differentiate and characterize GTP fucose pyrophosphorylase (GFPP) involved in the formation of the nucleotide-sugar GDP-beta-L-fucose and other fucosylation donor substrates .


Physical And Chemical Properties Analysis

Beta-L-fucose 1-phosphate has a density of 1.8±0.1 g/cm3, a boiling point of 519.4±60.0 °C at 760 mmHg, and a flash point of 267.9±32.9 °C . It has 8 hydrogen bond acceptors, 5 hydrogen bond donors, and 2 freely rotating bonds . It is soluble in water at 50 mg/mL .

Scientific Research Applications

1. Enzymatic Synthesis and Applications

Beta-L-fucose 1-phosphate plays a pivotal role in enzymatic synthesis processes. The enzyme L-fucose kinase, found in pig liver extracts, catalyzes the phosphorylation of L-fucose, resulting in the production of beta-L-fucose 1-phosphate. This enzymatic reaction is crucial for the preparation of this compound, which is then used for various biochemical applications (Ishihara, Massaro, & Heath, 1968).

2. Role in Fucosylation Processes

Beta-L-fucose 1-phosphate is integral in the fucosylation process, where it serves as a donor substrate for fucosyltransferases. These enzymes transfer fucose residues to various biomolecules, an essential step in the synthesis of complex heterooligosaccharides. The production of GDP-fucose, an activated form of fucose, from beta-L-fucose 1-phosphate is a key step in this process (Stiller & Thiem, 1992).

3. Use in Biochemical and Medicinal Chemistry Research

The compound is used in the synthesis of various biochemical and medicinal chemistry compounds. For instance, it has been utilized in the large-scale synthesis of beta-L-fucopyranosyl phosphate, which is a precursor for the preparation of activated sugar nucleosides like GDP-beta-L-fucose. This process is significant for developing glycosylation-related drugs and research tools (Adelhorst & Whitesides, 1993).

4. Research in Glycoprotein Synthesis

Beta-L-fucose 1-phosphate is also a critical substrate in the synthesis of glycoproteins. Its conversion into GDP-fucose, which is then used in the glycosylation of proteins, is a vital process in cell biology and has implications for understanding various biological processes and diseases (Yurchenco & Atkinson, 1975).

5. Involvement in Genetic Disorders

Recent research has identified that pathogenic variants in FUK, the gene encoding fucokinase responsible for converting L-fucose to fucose-1-phosphate, can lead to congenital disorders of glycosylation. This highlights the importance of beta-L-fucose 1-phosphate in human health and disease (Ng et al., 2018).

Future Directions

Beta-L-fucose 1-phosphate may be used to generate new fucosylation donor substrates for use in glycan fucosylation research . Modulating fucose metabolism could be key to controlling host-gut microbiome interactions .

properties

IUPAC Name

[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVXQARCLQPGIR-SXUWKVJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310005
Record name β-L-Fucopyranosyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fucose 1-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

beta-L-fucose 1-phosphate

CAS RN

16562-59-7, 28553-11-9
Record name β-L-Fucopyranosyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16562-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fucopyranosyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-L-Fucopyranosyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fucose 1-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
TW Liu, H Ito, Y Chiba, T Kubota, T Sato… - …, 2011 - academic.oup.com
The biosynthesis of glycoconjugates requires the relevant glycosyltransferases and nucleotide sugars that can act as donors. Given the biological importance of posttranslational …
Number of citations: 27 academic.oup.com
BG Ng, JA Rosenfeld, L Emrick, M Jain… - The American Journal of …, 2018 - cell.com
FUK encodes fucokinase, the only enzyme capable of converting L-fucose to fucose-1-phosphate, which will ultimately be used for synthesizing GDP-fucose, the donor substrate for all …
Number of citations: 20 www.cell.com
BG Ng, JA Rosenfeld, L Emrick, M Jain… - The American Journal …, 2018 - core.ac.uk
FUK encodes fucokinase, the only enzyme capable of converting L-fucose to fucose-1-phosphate, which will ultimately be used for synthesizing GDP-fucose, the donor substrate for all …
Number of citations: 2 core.ac.uk
P Tomsik, T Soukup, E Cermakova, S Micuda… - … European Journal of …, 2011 - Springer
… The enzymatic synthesis of beta-L-fucose 1-phosphate, J. Biol. Chem.,1968, 243, 1103-1109 [25] Tymiak AA, Norman JA, Bolgar M., DiDonato GC, Lee MH, Parker WL, et al., …
Number of citations: 37 link.springer.com
DJ Becker, JB Lowe - Glycobiology, 2003 - academic.oup.com
Fucose is a deoxyhexose that is present in a wide variety of organisms. In mammals, fucose-containing glycans have important roles in blood transfusion reactions, selectin-mediated …
Number of citations: 073 academic.oup.com
P Sosicka, BG Ng, HH Freeze - Biochemistry, 2019 - ACS Publications
In this review, we focus on the metabolism of mammalian glycan-associated monosaccharides, where the vast majority of our current knowledge comes from research done during the …
Number of citations: 20 pubs.acs.org
P Tomšík, A Stoklasová, S Mičuda… - Acta Medica …, 2008 - actamedica.lfhk.cuni.cz
The effect of unsubstituted deoxyhexoses, 2-deoxy-D-glucose (2-DG) and L-fucose, on tumor cells has been reported in several papers throughout the last decades. That of a similar …
Number of citations: 5 actamedica.lfhk.cuni.cz
J Talreja, C Bauerfeld, E Sendler… - Frontiers in …, 2020 - frontiersin.org
… Protein encoded by this gene participates in phosphorylation of L-fucose to form beta-L-fucose-1-phosphate which is a substrate of fucose-1-phosphate guanylyltransferase and GTP to …
Number of citations: 5 www.frontiersin.org
S Wolf, T Zismann, N Lunau, S Warnecke… - European journal of cell …, 2010 - Elsevier
In this review, we summarize results obtained using a conceptionally new chemical synthesis of NDP-sugars based on cycloSaligenyl (cycloSal) nucleotides as starting material (…
Number of citations: 39 www.sciencedirect.com
DK Lester - 2023 - search.proquest.com
Melanoma is the one of the most lethal skin malignancies due to its ability to rapidly metastasize and evade the immune system. One factor that influences melanoma’s ability to …
Number of citations: 0 search.proquest.com

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